The Discovery and Development of GSK366: A Technical Guide for Researchers
The Discovery and Development of GSK366: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK366 is a potent and selective inhibitor of kynurenine-3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolic pathway.[1][2][3] KMO catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK), a precursor to the neurotoxic quinolinic acid. By inhibiting KMO, GSK366 effectively reduces the production of these downstream neurotoxic metabolites and shunts the pathway towards the production of the neuroprotective kynurenic acid. This mechanism of action has positioned KMO inhibitors like GSK366 as promising therapeutic candidates for a range of disorders, including neurodegenerative diseases and acute pancreatitis.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of GSK366 and related KMO inhibitors.
The Kynurenine Pathway and the Role of KMO
The kynurenine pathway is the primary route of tryptophan metabolism in mammals. It plays a crucial role in generating cellular energy and producing several neuroactive metabolites. Under normal physiological conditions, the pathway is tightly regulated. However, in various pathological states, dysregulation of the kynurenine pathway can lead to an imbalance in neuroprotective and neurotoxic metabolites, contributing to disease progression.
KMO is a flavin adenine dinucleotide (FAD)-dependent monooxygenase located on the outer mitochondrial membrane.[4] Its central role at a key branch point of the kynurenine pathway makes it an attractive therapeutic target. Inhibition of KMO is hypothesized to rebalance the pathway, decreasing the production of the excitotoxic N-methyl-D-aspartate (NMDA) receptor agonist quinolinic acid and increasing the levels of the neuroprotective NMDA receptor antagonist kynurenic acid.
Discovery and Medicinal Chemistry
The development of potent and selective KMO inhibitors has been a significant focus of medicinal chemistry efforts. GSK366 belongs to the benzisoxazole class of KMO inhibitors.[5][6] The discovery of these compounds was guided by structure-based drug design, leveraging the crystal structure of KMO to optimize inhibitor binding and potency.
Lead Optimization of Benzisoxazole Inhibitors
The benzisoxazole scaffold has been identified as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[6] The optimization of this series for KMO inhibition focused on several key aspects:
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Potency: Introduction of specific substituents on the benzisoxazole ring and modifications of the side chain were explored to enhance binding affinity to the KMO active site.
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Selectivity: Modifications were made to ensure high selectivity for KMO over other enzymes, minimizing off-target effects.
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Pharmacokinetic Properties: The physicochemical properties of the compounds were fine-tuned to improve solubility, metabolic stability, and cell permeability, crucial for in vivo efficacy.
While the specific structure-activity relationships (SAR) leading directly to GSK366 are not extensively detailed in the public domain, the development of similar compounds like GSK180 highlights the strategy of modifying the kynurenine substrate to create potent and specific inhibitors.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data available for GSK366 and related KMO inhibitors.
| Compound | Target | IC₅₀ (nM) | Assay Conditions | Reference |
| GSK366 | Human KMO | 2.3 | Biochemical Assay | [1][2][3] |
| GSK366 | P. fluorescens KMO | 0.7 | Biochemical Assay | [1][2][3] |
| GSK180 | Human KMO | ~6 | Biochemical Assay | [8] |
| UPF-648 | KMO | 20 | Not Specified | [2] |
| Compound | Kinetic Parameter | Value | Method | Reference |
| GSK366 | True Kᵢ | ~12 pM (estimated) | Kinetic Analysis | [1] |
| GSK366 | Dissociation Half-life | ~12 hours | Kinetic Analysis | [1] |
| Compound | Species | Dose | Cmax | T½ (half-life) | Clearance | Volume of Distribution | Reference |
| GSK3335065 | Human | Ascending IV bolus | N/A | 31.3 - 34.5 hr | 0.462 - 0.805 L/hr | 20.6 - 44.6 L | [5] |
Mechanism of Action: A "Type II Tilting Inhibitor"
GSK366 is classified as a "Type II tilting inhibitor" of KMO. This novel mechanism of inhibition distinguishes it from classical competitive inhibitors.
Signaling Pathway of KMO Inhibition
Figure 1: Simplified Kynurenine Pathway and the inhibitory action of GSK366 on KMO.
The Tilting Mechanism
Structural biology studies have revealed that GSK366 binds to the active site of KMO and induces a significant conformational change, causing the FAD cofactor to "tilt". This tilting motion creates a novel binding pocket that is exploited by the inhibitor, leading to several advantageous properties:
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High Potency: The induced fit and additional interactions in the tilted conformation contribute to the picomolar affinity of GSK366.
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Slow Dissociation: The conformational change traps the inhibitor in the active site, resulting in a very slow off-rate and a long residence time, as evidenced by its dissociation half-life of approximately 12 hours.[1]
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Avoidance of Peroxide Production: Unlike some substrate-mimicking KMO inhibitors that can lead to the uncoupling of the catalytic cycle and the production of reactive oxygen species like hydrogen peroxide, "Type II tilting inhibitors" like GSK366 do not stimulate peroxide formation.[8]
Figure 2: Logical flow of the 'tilting' inhibition mechanism of GSK366.
Experimental Protocols
Detailed experimental protocols for the characterization of GSK366 are not publicly available. However, based on standard methodologies for KMO inhibitor screening and kinetic analysis, the following protocols provide a representative framework.
KMO Inhibition Assay (General Protocol)
This protocol is a generalized procedure for determining the IC₅₀ of a KMO inhibitor.
Figure 3: General workflow for a KMO enzymatic inhibition assay.
Materials:
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Recombinant human KMO enzyme
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L-kynurenine
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NADPH
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Assay Buffer (e.g., phosphate buffer with appropriate pH and additives)
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Test compound (GSK366) dissolved in a suitable solvent (e.g., DMSO)
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Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a microplate, add the KMO enzyme solution to each well.
-
Add the serially diluted test compound or vehicle control to the respective wells.
-
Pre-incubate the plate for a defined period to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a mixture of L-kynurenine and NADPH to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocities for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the vehicle control and plot the results against the inhibitor concentration to calculate the IC₅₀ value.
Surface Plasmon Resonance (SPR) for Binding Kinetics (General Protocol)
SPR is a powerful technique to determine the association (kₐ) and dissociation (kₑ) rates of an inhibitor, from which the dissociation constant (Kₑ) can be calculated.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS)
-
Recombinant KMO enzyme
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Test compound (GSK366)
-
Running buffer
Procedure:
-
Immobilize the KMO enzyme onto the surface of the sensor chip.
-
Prepare a series of concentrations of the test compound in the running buffer.
-
Inject the different concentrations of the test compound over the sensor surface and monitor the binding response (association phase).
-
After the association phase, flow running buffer over the sensor surface to monitor the dissociation of the compound (dissociation phase).
-
Regenerate the sensor surface between different compound concentrations if necessary.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kₐ, kₑ, and Kₑ values.
Preclinical Development
While specific preclinical data for GSK366 is not extensively published, the development of related KMO inhibitors provides insights into the expected preclinical profile.
Pharmacokinetics
A related KMO inhibitor, GSK3335065, was advanced to a first-in-human study. In healthy male volunteers, GSK3335065 displayed a terminal half-life of 31.3 to 34.5 hours, a clearance between 0.462 and 0.805 L/hr, and an apparent volume of distribution between 20.6 and 44.6 L following a single intravenous bolus injection.[5] Unfortunately, this study was terminated early due to a serious adverse event (ventricular tachycardia) in a single subject.[5]
In Vivo Efficacy
The therapeutic potential of KMO inhibition has been demonstrated in animal models of various diseases. For instance, the KMO inhibitor GSK180 provided therapeutic protection against multiple organ failure in a rat model of acute pancreatitis.[7] Given that GSK366 is being investigated for similar indications, it is plausible that it would exhibit comparable efficacy in relevant animal models.
Clinical Development of Related Compounds
It is important to note that the development of GSK366 itself has not progressed to publicly disclosed clinical trials. However, a closely related compound, KNS366, which is also a benzisoxazole derivative KMO inhibitor, has been advanced by Kynos Therapeutics. KNS366 has completed a Phase I clinical trial where it was found to be safe and well-tolerated, demonstrating dose-dependent inhibition of KMO.[6][9] This suggests that the benzisoxazole scaffold holds promise for the development of clinically viable KMO inhibitors. Dr. Falk Pharma has since acquired Kynos Therapeutics to continue the development of KNS366, initially for acute pancreatitis.[6][9]
Conclusion
GSK366 is a highly potent and selective "Type II tilting inhibitor" of KMO with a promising mechanism of action and preclinical characteristics. Its ability to induce a conformational change in the enzyme leads to a long residence time and avoids the production of harmful byproducts. While the clinical development of GSK366 itself has not been publicly detailed, the progression of the closely related compound KNS366 into clinical trials underscores the therapeutic potential of this class of KMO inhibitors. Further research and development in this area may lead to novel treatments for a range of inflammatory and neurodegenerative diseases.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK366 | KMO inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of the safety, pharmacokinetics and pharmacodynamics of GSK3335065, an inhibitor of kynurenine monooxygenase, in a randomised placebo-controlled first-in-human study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
